Ganglioside GQ1b tetrasodium salt (bovine brain)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

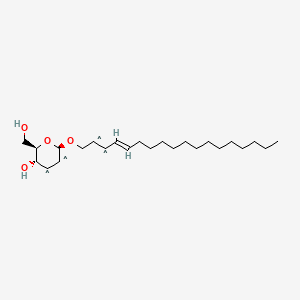

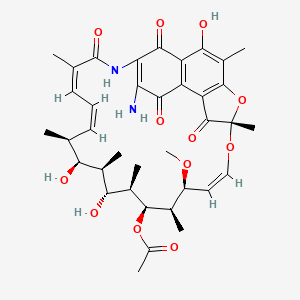

Ganglioside GQ1b tetrasodium salt (bovine brain) is a highly purified ganglioside isolated from bovine brain. Gangliosides are acidic glycosphingolipids that play crucial roles in cellular functions, including cell adhesion, signal transduction, and cell differentiation. Ganglioside GQ1b consists of a ceramide moiety, an oligosaccharide head group, and multiple sialic acids. It is involved in various cellular processes such as myelin stability, nerve regeneration, and acting as entry points for toxins and viruses .

Preparation Methods

Ganglioside GQ1b tetrasodium salt is typically isolated from bovine brain tissue. The preparation involves several steps:

Extraction: The brain tissue is homogenized and extracted using organic solvents like chloroform and methanol.

Purification: The extract undergoes purification processes such as high-performance thin-layer chromatography (HPTLC) to achieve a purity of ≥98%

Lyophilization: The purified ganglioside is then lyophilized to obtain it in a solid form.

Industrial production methods are similar but scaled up to handle larger quantities. The process ensures the product is stable for at least two years when stored at -20°C .

Chemical Reactions Analysis

Ganglioside GQ1b tetrasodium salt undergoes various chemical reactions:

Oxidation: This reaction can modify the ceramide moiety or the oligosaccharide head group.

Reduction: Reduction reactions can alter the sialic acid residues.

Substitution: Substitution reactions often involve the replacement of sialic acids with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ganglioside GQ1b tetrasodium salt has numerous scientific research applications:

Neuroscience: It promotes the differentiation of human neuroblastoma cells and murine embryonic stem cells via the activation of the ERK1/2 pathway.

Cell Biology: It is used to study cell adhesion, signal transduction, and cell differentiation.

Medicine: Research indicates its potential in ameliorating cognitive impairments in Alzheimer’s disease models.

Immunology: It acts as an immunological receptor via the binding of lectins.

Mechanism of Action

Ganglioside GQ1b tetrasodium salt exerts its effects through several mechanisms:

Cell Adhesion: It acts as a cell adhesion receptor by binding to lectins.

Signal Transduction: It participates in signal transduction pathways, particularly the ERK1/2 pathway, which is crucial for cell differentiation.

Nerve Regeneration: It contributes to myelin stability and nerve regeneration.

Comparison with Similar Compounds

Ganglioside GQ1b tetrasodium salt is unique due to its specific structure and functions. Similar compounds include:

Ganglioside GM1: Involved in neuroprotection and neuroplasticity.

Ganglioside GD1a: Plays a role in cell adhesion and signal transduction.

Ganglioside GT1b: Participates in neuronal differentiation and neuroprotection.

Ganglioside GQ1b stands out for its specific role in promoting neural differentiation and its potential therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula |

C24H42O4 |

|---|---|

Molecular Weight |

394.6 g/mol |

InChI |

InChI=1S/C24H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-24-19-18-22(26)23(21-25)28-24/h14-19,22-26H,2-13,20-21H2,1H3/b15-14+,17-16?/t22-,23+,24+/m0/s1 |

InChI Key |

SFBKYFUWTNCVFL-UZMHNMEPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[CH][CH]CO[C@H]1[CH][CH][C@@H]([C@H](O1)CO)O |

Canonical SMILES |

CCCCCCCCCCCCCC=C[CH][CH]COC1[CH][CH]C(C(O1)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12342175.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B12342194.png)

![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342202.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342211.png)

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342238.png)

![1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B12342263.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12342270.png)

![5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342275.png)